molecular formula C9H17NO3 B2962104 (Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine CAS No. 352224-60-3

(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine

Katalognummer B2962104
CAS-Nummer: 352224-60-3
Molekulargewicht: 187.239
InChI-Schlüssel: KTBNKLBFIKIPOY-POHAHGRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C9H17NO3 . It falls under the category of oximes and is characterized by its unique structure, which includes a dioxolane ring and an ethylidene group. The compound exhibits both geometric (Z) and (E) isomers, but we are specifically focusing on the Z-isomer here .


Molecular Structure Analysis

The molecular structure of this compound consists of a dioxolane ring (a five-membered cyclic ether) and an ethylidene group. The Z-configuration indicates that the substituents are on the same side of the double bond. The presence of the hydroxylamine functional group suggests potential reactivity and biological activity .

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Therapeutic Applications

  • OT-551, a disubstituted hydroxylamine with antioxidant properties, was investigated for treating geographic atrophy, an advanced form of age-related macular degeneration (AMD). The study suggested OT-551 was well-tolerated and showed a possible effect in maintaining visual acuity, highlighting the potential therapeutic application of hydroxylamine derivatives in ocular conditions (Wong et al., 2010).

Role in Biochemical Pathways and Disease States

  • 8-Hydroxydeoxyguanosine (8-OHdG) has been utilized to evaluate oxidative stress. A study on urinary 8-OHdG levels in Parkinson's disease (PD) patients suggested that it could serve as a biomarker for evaluating the progression of PD, indicating the involvement of oxidative stress markers in neurodegenerative diseases and their potential for monitoring disease progression (Sato, Mizuno, & Hattori, 2005).

Pharmacokinetics and Metabolic Studies

  • The study of midazolam's first-pass metabolism by the human intestine during surgery in liver transplant recipients revealed significant insights into the intestinal extraction and metabolism of drugs, which could be relevant to understanding the metabolic pathways of compounds like “(Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine” and their implications for drug design and therapeutic application (Paine et al., 1996).

Glutamate Receptor Antagonists in Stroke

  • The clinical trial of ZK200775, an AMPA antagonist, in acute ischemic stroke patients highlighted the potential risks associated with glutamate receptor antagonists, including glial cell toxicity. This underscores the importance of monitoring serum markers of brain damage in early-phase trials for neuroprotective agents (Elting et al., 2002).

Initial Clinical Trials for Neurological Applications

  • Zimelidine, a serotonin uptake inhibitor with a focus on inhibiting neuronal 5-HT uptake, was studied in depressed patients. This work provides an example of how compounds affecting neurotransmitter systems are evaluated for their therapeutic potential, relevant to the investigation of compounds with neuroactive properties (Siwers et al., 1977).

Zukünftige Richtungen

: ChemicalBook: (Z)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine

Eigenschaften

IUPAC Name

(NZ)-N-[1-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(10-11)7-8(2,3)13-9(4,5)12-7/h7,11H,1-5H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBNKLBFIKIPOY-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1C(OC(O1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1C(OC(O1)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.